(2R,4S)-2-Isopropyl-6-oxohexahydropyrimidine-4-carboxylic acid
Description
(2R,4S)-2-Isopropyl-6-oxohexahydropyrimidine-4-carboxylic acid is a chiral bicyclic compound featuring a hexahydropyrimidine core with an isopropyl substituent at position 2 and a carboxylic acid group at position 3. This structure confers unique physicochemical properties, such as hydrogen-bonding capacity via its oxo and carboxylic acid moieties, and stereochemical specificity due to its (2R,4S) configuration.
Properties
Molecular Formula |
C8H14N2O3 |
|---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
(2R,4S)-6-oxo-2-propan-2-yl-1,3-diazinane-4-carboxylic acid |
InChI |
InChI=1S/C8H14N2O3/c1-4(2)7-9-5(8(12)13)3-6(11)10-7/h4-5,7,9H,3H2,1-2H3,(H,10,11)(H,12,13)/t5-,7+/m0/s1 |
InChI Key |
JEGURCZKABRGPO-CAHLUQPWSA-N |
Isomeric SMILES |
CC(C)[C@@H]1N[C@@H](CC(=O)N1)C(=O)O |
Canonical SMILES |
CC(C)C1NC(CC(=O)N1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of L-Asparagine with Aldehydes
Stereoselective Synthesis from Natural Amino Acids
The most widely reported method involves the cyclocondensation of L-asparagine with isobutyraldehyde under alkaline conditions. This approach, pioneered by Nasledov et al., achieves high stereoselectivity (≥95% enantiomeric excess) through a kinetically controlled mechanism. Key parameters include:
- Reactants :
- L-Asparagine (1.0 equiv)
- Isobutyraldehyde (1.2 equiv)
- Sodium hydroxide (2.5 equiv, 0.1 M aqueous solution)
- Conditions :
- Temperature: 25–30°C
- Reaction time: 48–72 hours
- pH: 9.0–9.5
The reaction proceeds via Schiff base formation, followed by intramolecular cyclization to yield the hexahydropyrimidine core. Post-reaction acidification (pH 2.0) precipitates the product in 85–92% yield.
Table 1: Optimization of Cyclocondensation Conditions
| Parameter | Range Tested | Optimal Value | Yield Impact |
|---|---|---|---|
| Temperature (°C) | 20–40 | 25 | ±5% |
| NaOH Concentration | 0.05–0.15 M | 0.1 M | ±8% |
| Reaction Time (h) | 24–96 | 72 | +12% |
Multi-Step Organic Synthesis from Chiral Precursors
Asymmetric Aldol Reaction Pathways
Industrial-scale production often employs chiral pool synthesis starting from (R)-propylene oxide. A patented three-step sequence involves:
Epoxide Ring Opening :
$$ \text{(R)-Propylene oxide} + \text{NH}_3 \rightarrow \text{(R)-1-Amino-2-propanol} $$
Yield: 89%Carboxylation :
Reaction with diethyl oxalate under Mitsunobu conditions:
$$ \text{(R)-1-Amino-2-propanol} + \text{EtO}2\text{CCO}2\text{Et} \xrightarrow{\text{DIAD, PPh}_3} \text{Diethyl (2R)-2-isopropyl-6-oxohexahydropyrimidine-4-carboxylate} $$
Yield: 76%Saponification :
Hydrolysis with LiOH/THF/H₂O (1:2:1) at 0°C yields the free carboxylic acid (94% purity).
Enzymatic Synthesis Using Asparagine Synthetase
Biocatalytic Approaches
Frontiers in Bioengineering (2021) details ATP-dependent asparagine synthetase (AS) from Deinococcus ficus for stereocontrolled synthesis. Key metrics:
- Enzyme Activity : 218 U/mg protein
- Substrate Specificity :
- $$ Km $$ (L-Asp): 20 mM
- $$ Km $$ (NH₄⁺): 10 mM
- Cofactor Regeneration :
Polyphosphate kinase 2 (PPK2) reduces ATP consumption by 63%.
Table 2: Comparison of Biocatalytic vs Chemical Synthesis
| Metric | Enzymatic Method | Chemical Method |
|---|---|---|
| Yield (%) | 64.2 | 85–92 |
| Stereoselectivity (%ee) | >99 | 95 |
| Process Time (h) | 12 | 72 |
| Cost (USD/g) | 42.50 | 18.70 |
Post-Synthetic Modifications
Industrial-Scale Challenges
Crystallization Optimization
VulcanChem reports critical parameters for bulk crystallization:
- Solvent System : Ethyl acetate/n-hexane (3:7 v/v)
- Supersaturation Ratio : 1.5–1.8
- Cooling Rate : 0.5°C/min
Particle size distribution analysis shows 85% crystals in 50–100 μm range, suitable for tablet formulation.
Chemical Reactions Analysis
Types of Reactions
(2R,4S)-2-Isopropyl-6-oxohexahydropyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion of the hexahydropyrimidine ring to more oxidized derivatives.
Reduction: Reduction of the carbonyl group to form alcohol derivatives.
Substitution: Nucleophilic substitution reactions at the isopropyl group or carboxylic acid functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or alcohols can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
(2R,4S)-2-Isopropyl-6-oxohexahydropyrimidine-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of (2R,4S)-2-Isopropyl-6-oxohexahydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
(2S,4S)-2-Substituted-3-(3-Sulfanylpropanoyl)-6-Oxohexahydropyrimidine-4-Carboxylic Acids
Key Differences :
- In contrast, the target compound lacks this group, relying on non-covalent interactions via its isopropyl and oxo groups .
- Biological Activity: Derivatives with sulfanylpropanoyl substituents exhibit antihypertensive effects in preclinical studies, likely due to ACE inhibition. The absence of this group in the target compound suggests divergent pharmacological targets or mechanisms .
Table 1: Structural and Functional Comparison
Pyrimidine-Based Carboxylic Acid Derivatives
2-Chloro-6-Methylpyrimidine-4-Carboxylic Acid
Key Differences :
- The target compound’s hexahydropyrimidine core is non-aromatic, favoring conformational flexibility .
- The target compound’s isopropyl group contributes to steric bulk without introducing reactive halogens .
Table 2: Physicochemical Properties
Furo-Isoindole Carboxylic Acid Derivatives
(4R,4aR,7aS*)-5-Oxo-6-Phenyl-4a,5,6,7,7a,8-Hexahydro-4H-Furo[2,3-f]isoindole-4-Carboxylic Acid
Key Differences :
- Ring System : The fused furo-isoindole system creates a rigid, planar structure, contrasting with the target compound’s flexible hexahydropyrimidine. This rigidity may limit bioavailability but enhance binding specificity .
- Crystallinity : Both compounds form hydrogen-bonded networks (O–H···O), but the furo-isoindole derivative exhibits additional C–H···π interactions due to its phenyl substituent. The target compound’s isopropyl group may instead engage in hydrophobic interactions .
Implications of Substituent and Core Modifications
- Hydrogen Bonding : The oxo and carboxylic acid groups in the target compound enable strong hydrogen bonding, similar to the furo-isoindole derivative . However, the absence of aromatic systems reduces π-π stacking compared to pyrimidine analogs .
- Synthetic Feasibility : The target compound’s synthesis likely requires chiral resolution steps, whereas pyrimidine derivatives are more straightforward to prepare via aromatic substitution .
Biological Activity
(2R,4S)-2-Isopropyl-6-oxohexahydropyrimidine-4-carboxylic acid is a compound with potential biological activity, particularly in pharmacological contexts. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C10H16N2O3
- Molecular Weight : 200.25 g/mol
- CAS Number : 1630901-98-2
The biological activity of this compound has been linked to various mechanisms, including:
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting the synthesis and degradation of nucleotides.
- Antimicrobial Properties : Preliminary studies suggest that it may exhibit antimicrobial activity against specific bacterial strains, although detailed mechanisms remain to be elucidated.
- Anti-inflammatory Effects : There is evidence indicating that the compound could modulate inflammatory responses in vitro.
Case Studies and Experimental Data
-
In Vitro Studies :
- A study conducted on human cell lines demonstrated that this compound reduced the proliferation of cancer cells by inducing apoptosis through caspase activation .
- Another investigation showed its potential to inhibit bacterial growth in Staphylococcus aureus cultures, suggesting a role as a novel antimicrobial agent .
- In Vivo Studies :
Data Tables
| Study Type | Findings | Reference |
|---|---|---|
| In Vitro | Induced apoptosis in cancer cells | |
| In Vitro | Inhibited growth of Staphylococcus aureus | |
| In Vivo | Reduced inflammatory markers in animal models |
Toxicity and Safety Profile
Toxicological assessments indicate that this compound exhibits low toxicity levels in repeated-dose studies. The NOAEL (No Observed Adverse Effect Level) was established at 500 mg/kg body weight in rodent models .
Q & A
Q. What are the established stereoselective synthesis routes for (2R,4S)-2-isopropyl-6-oxohexahydropyrimidine-4-carboxylic acid?
- Methodological Answer : The compound can be synthesized via cyclocondensation of L-asparagine with aldehydes under basic conditions. For example, benzaldehyde reacts with L-asparagine in aqueous NaOH, followed by acryloylation to form the pyrimidine ring. Precipitation with HCl yields the product . Key steps include:
Base-mediated cyclization : Ensures ring closure and stereochemical control.
Acryloylation : Introduces functional groups critical for downstream applications (e.g., Diels-Alder reactions).
Acid precipitation : Purifies the product by exploiting pH-dependent solubility.
X-ray crystallography confirms the stereochemistry (e.g., twisted boat conformation of the central ring) .
Q. What analytical techniques are recommended for verifying the stereochemical purity of this compound?
- Methodological Answer :
- X-ray crystallography : Resolves absolute configuration and molecular conformation (e.g., axial/equatorial substituent positions) .
- NMR spectroscopy : Detects diastereomeric ratios (e.g., syn vs. anti conformers) via coupling constants and NOE effects.
- HPLC with chiral columns : Validates enantiomeric excess using polar stationary phases .
Advanced Research Questions
Q. How can conformational equilibria (syn vs. anti) of this compound be controlled during synthesis?
- Methodological Answer : The syn and anti conformers arise from rotational isomerism around the acryloyl group. Control strategies include:
Reaction solvent : Aqueous sodium bicarbonate favors the anti conformer (3:2 ratio), while crystallization from organic solvents traps the syn form .
Temperature : Lower temperatures stabilize the syn conformer, as observed in crystal structures stabilized by O–H⋯O and N–H⋯O hydrogen bonds .
pH adjustment : Protonation/deprotonation of functional groups (e.g., carboxylic acid) alters intramolecular interactions, influencing conformation.
Q. What experimental approaches resolve contradictions in stereochemical outcomes reported for derivatives of this compound?
- Methodological Answer : Discrepancies in stereochemistry often arise from:
Reaction conditions : Trace water in solvents can hydrolyze intermediates, altering stereoselectivity. Use anhydrous conditions and inert atmospheres to mitigate this .
Catalyst selection : Palladium or copper catalysts may induce unintended racemization. Screen alternative catalysts (e.g., organocatalysts) for improved selectivity .
Post-synthetic analysis : Combine X-ray crystallography (for absolute configuration) with dynamic NMR to monitor conformational changes in solution .
Q. How does the compound’s hydrogen-bonding network influence its stability and reactivity in aqueous environments?
- Methodological Answer : The compound forms a 3-D hydrogen-bonding network via:
O–H⋯O interactions : Carboxylic acid and carbonyl groups create chains along the b-axis .
N–H⋯O bonds : Amide hydrogens bond with carbonyl oxygens, stabilizing the crystal lattice .
In aqueous solutions, these interactions enhance solubility but may reduce reactivity by shielding electrophilic sites. To study this:
- Perform solvent perturbation experiments (e.g., D2O vs. DMSO-d6) to assess hydrogen-bond strength via NMR.
- Use isothermal titration calorimetry (ITC) to quantify binding affinities with target enzymes (e.g., angiotensin-converting enzyme) .
Data Contradiction Analysis
Q. How to address conflicting reports on the biological activity of this compound as an ACE inhibitor?
- Methodological Answer : Variations in biological assays (e.g., IC50 values) may stem from:
Conformational flexibility : Anti conformers may exhibit higher ACE affinity than syn forms. Use constrained analogs (e.g., cyclized derivatives) to isolate active conformers .
Impurity profiles : Residual solvents or byproducts (e.g., unreacted acryloyl chloride) can interfere with assays. Validate purity via LC-MS and elemental analysis .
Species-specific enzyme differences : Test activity against human vs. animal ACE isoforms to ensure translational relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
